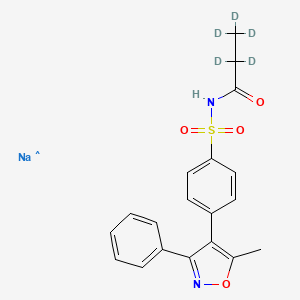

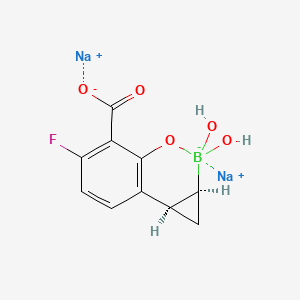

(1R,2S)-Xeruborbactam disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

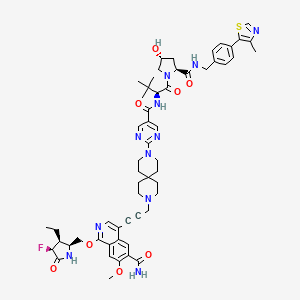

(1R,2S)-Xeruborbactam disodique est un composé chiral qui présente un potentiel important dans divers domaines scientifiques. La stéréochimie unique du composé, désignée par la configuration (1R,2S), joue un rôle crucial dans son comportement chimique et son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du (1R,2S)-Xeruborbactam disodique implique généralement l'utilisation de catalyseurs chiraux et de conditions de réaction spécifiques pour garantir la bonne stéréochimie. Une méthode courante consiste à hydrogéner un composé précurseur en présence d'un catalyseur au palladium. La réaction est effectuée sous une température et une pression contrôlées afin d'obtenir un rendement et une pureté élevés .

Méthodes de production industrielle : Pour la production à l'échelle industrielle, le procédé est optimisé pour garantir la rentabilité et l'extensibilité. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour isoler l'énantiomère désiré. Les matières premières sont choisies en fonction de leur disponibilité et de leur coût, et le processus est conçu pour minimiser le gaspillage et l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : (1R,2S)-Xeruborbactam disodique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur métallique.

Substitution : Les réactions de substitution nucléophile sont courantes, où le sel disodique réagit avec des nucléophiles pour former de nouveaux composés.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Hydrogène gazeux avec des catalyseurs au palladium ou au platine.

Substitution : Halogénures d'alkyle ou autres électrophiles en présence d'une base.

Produits majeurs : Les produits majeurs de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes .

Applications De Recherche Scientifique

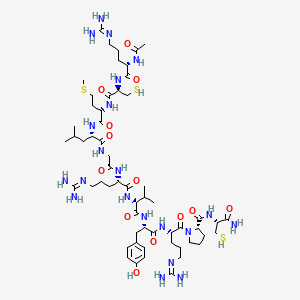

(1R,2S)-Xeruborbactam disodique a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme brique de construction chirale dans la synthèse de molécules complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur ou activateur d'enzymes.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections bactériennes.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du (1R,2S)-Xeruborbactam disodique implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique, mais les cibles communes comprennent les enzymes de synthèse de la paroi cellulaire bactérienne et les voies métaboliques .

Composés similaires :

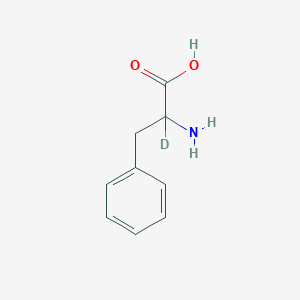

- (1R,2S)-2-Phénylcyclopropanaminium

- (1R,2S)-2-Isopropyl-5-méthylcyclohexyl ®-4-méthylbenzènesulfonimidate

Comparaison : (1R,2S)-Xeruborbactam disodique est unique en raison de sa stéréochimie spécifique et de l'activité biologique qui en résulte. Comparé à des composés similaires, il peut présenter des affinités de liaison et des sélectivités différentes pour ses cibles moléculaires, conduisant à des applications thérapeutiques ou industrielles distinctes .

Mécanisme D'action

The mechanism of action of (1R,2S)-Xeruborbactam disodium involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial cell wall synthesis enzymes and metabolic pathways .

Comparaison Avec Des Composés Similaires

- (1R,2S)-2-Phenylcyclopropanaminium

- (1R,2S)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate

Comparison: (1R,2S)-Xeruborbactam disodium is unique due to its specific stereochemistry and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, leading to distinct therapeutic or industrial applications .

Propriétés

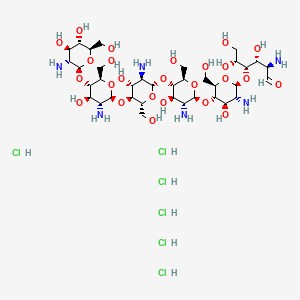

Formule moléculaire |

C10H8BFNa2O5 |

|---|---|

Poids moléculaire |

283.96 g/mol |

Nom IUPAC |

disodium;(2R,4S)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate |

InChI |

InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m0../s1 |

Clé InChI |

RLVWXGRGTAHSCI-USPAICOZSA-M |

SMILES isomérique |

[B-]1([C@H]2C[C@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |

SMILES canonique |

[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.